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molecular formula C10H12ClNO2 B7873713 2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide

2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide

Cat. No. B7873713
M. Wt: 213.66 g/mol
InChI Key: YFRDVUYTWZOECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06509336B1

Procedure details

A suspension of LiAlH4 (1.90 g, 51 mmol) in anhydrous ether (250 mL) was stirred at room temperature under nitrogen for about 1 hour. The suspension was cooled to about −45° C. To it was added drops of a solution of 2-(3-chlorophenyl)-N-methoxy-N-methyl-acetamide (8.19 g, 38.3 mmol, see Preparation 1) in 10 mL of anhydrous tetrahydrofuran (THF). The mixture was warmed to about 0° C. and stirred for about 3 hours. The solution was then cooled to about −45° C. To this solution was slowly added a solution of KHSO4 (13 g) in water (about 30 mL) the resulting mixture was filtered through CELITE®. The filtrate was concentrated in vacuo, the resulting solution was diluted with DCM and washed with 1N HCl aqueous solution (2 times), and brine (2 times) dried over anhydrous MgSO4, filtered and concentrated in vacuo. The title compound was obtained as a liquid (5.80 g), which was used immediately in the next step without further purification. Rf=0.71 (silica, EtOAc/hexane 1:3).
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
8.19 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
13 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[Cl:7][C:8]1[CH:9]=[C:10]([CH2:14][C:15](N(OC)C)=[O:16])[CH:11]=[CH:12][CH:13]=1.OS([O-])(=O)=O.[K+]>CCOCC.O1CCCC1.O>[Cl:7][C:8]1[CH:9]=[C:10]([CH2:14][CH:15]=[O:16])[CH:11]=[CH:12][CH:13]=1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
8.19 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)CC(=O)N(C)OC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
13 g
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under nitrogen for about 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to about −45° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to about 0° C.
STIRRING
Type
STIRRING
Details
stirred for about 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to about −45° C
FILTRATION
Type
FILTRATION
Details
was filtered through CELITE®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the resulting solution was diluted with DCM
WASH
Type
WASH
Details
washed with 1N HCl aqueous solution (2 times), and brine (2 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)CC=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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